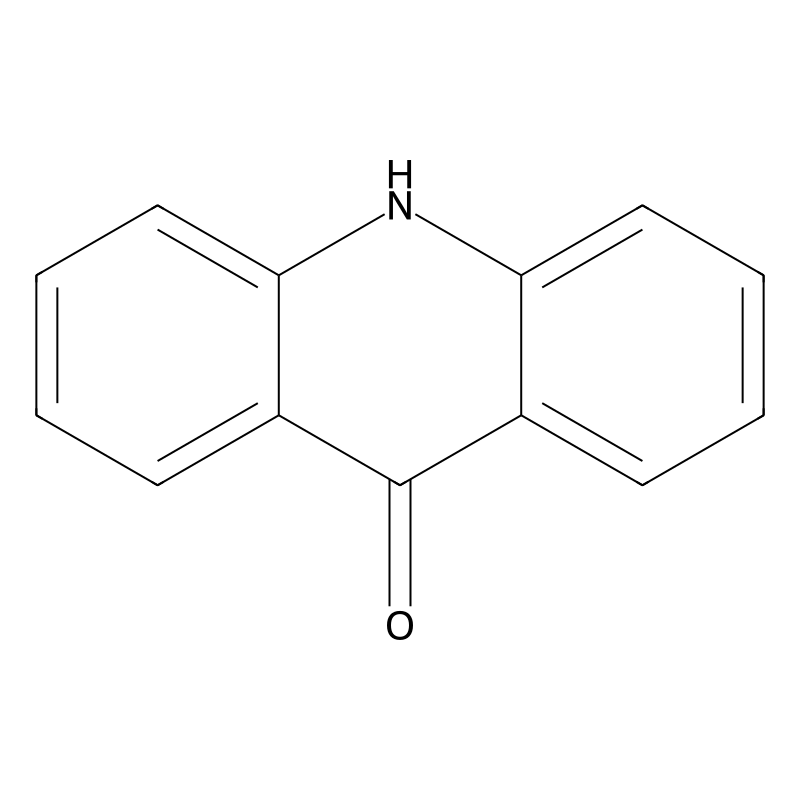

Acridone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Anticancer Properties:

Acridone derivatives have exhibited promising antitumor activity. Studies suggest they can induce cell death (apoptosis) in cancer cells and inhibit their proliferation []. Their mechanism of action involves targeting various processes like DNA replication and topoisomerase activity [].

Antimicrobial Activity:

Research indicates that acridone derivatives possess antimicrobial properties against bacteria, fungi, and parasites []. This opens doors for exploring their potential in developing new drugs to combat infectious diseases.

Applications in Cell Imaging:

Due to their fluorescent properties, acridone derivatives are valuable tools in cell biology research. Scientists can use them to label specific cellular components and track their movements within living cells [].

Antimalarial Potential:

Acridone-based compounds have shown antimalarial activity in vitro and in vivo studies []. This holds promise for the development of novel antimalarial drugs, particularly against drug-resistant strains.

Other Potential Applications:

Acridone derivatives are also being explored for their potential applications in:

Acridone is an organic compound classified as a nitrogen heterocycle, with the chemical formula C₁₃H₉N. Structurally, it is related to anthracene, where one of the central carbon atoms is replaced by nitrogen. This planar molecule exhibits a yellow solid appearance and has notable fluorescence properties. Acridone is primarily synthesized from acridine through oxidation processes, and its derivatives are widely studied for various applications in medicinal chemistry .

- Protonation: Acridone can undergo N-protonation, forming soluble salts, particularly at the nitrogen atom.

- Electrophilic Substitution: Electrophiles preferentially attack the 2- or 7-positions on the acridone ring, leading to di-substituted products.

- Nucleophilic Substitution: Nucleophiles tend to attack the 9-position due to its lower electron density compared to other positions.

- Oxidation: Acridone can be formed from acridine through oxidation with agents like potassium dichromate in acetic acid.

- Reduction: Under catalytic hydrogenation, acridone can be reduced to 9,10-dihydroacridine .

Acridone and its derivatives exhibit a broad spectrum of biological activities, including:

- Anticancer: Certain acridone derivatives have shown promising results in inhibiting cancer cell growth.

- Antimicrobial: Acridones possess antibacterial and antiviral properties, making them potential candidates for new therapeutic agents.

- Anti-inflammatory: Some studies indicate that acridones may mitigate inflammatory responses in biological systems .

Several synthesis methods for acridone and its derivatives include:

- Bernthsen Synthesis: Involves condensing diphenylamine with carboxylic acids in the presence of zinc chloride.

- Ullmann Condensation: Utilizes o-halobenzoic acids and substituted anilines under copper catalysis.

- Friedlander Synthesis: Cyclization of anthranilic acid derivatives with ketones at elevated temperatures produces various substituted acridones.

- Radical Reactions: Quinones can react with nitriles in the presence of metal catalysts to yield acridone derivatives .

Acridone finds applications across various fields:

- Pharmaceuticals: Used as a scaffold for developing drugs targeting cancer and infectious diseases.

- Dyes and Fluorescent Probes: Historically utilized in dye manufacturing; some derivatives are employed as fluorescent markers in biological assays.

- Biochemical Research: Acridone derivatives are used in studies involving DNA intercalation and enzyme inhibition mechanisms .

Recent studies have focused on the interaction of acridone derivatives with biological macromolecules:

- DNA Binding: Acridones exhibit π–π stacking interactions with DNA base pairs, influencing their ability to intercalate within DNA structures.

- Enzyme Inhibition: Certain acridone derivatives have been shown to inhibit acetylcholinesterase, suggesting potential use in treating neurodegenerative diseases .

Similar Compounds

Acridone shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

| Compound | Structure Relation | Unique Features |

|---|---|---|

| Acridine | Parent compound | Exhibits weak basicity; precursor to acridone |

| Quinoline | Nitrogen heterocycle | Similar aromatic properties; different ring structure |

| Phenanthridine | Related aromatic system | Contains three fused rings; distinct reactivity |

| Isoquinoline | Nitrogen heterocycle | Similar basicity; different nitrogen placement |

Acridone's unique structure allows it to engage in specific interactions within biological systems that may not be replicated by its analogs, making it an interesting subject for medicinal chemistry research .

Acridone is fundamentally defined as an organic compound based on the acridine skeleton, featuring a carbonyl group positioned at the 9-position. The molecule adopts a planar configuration, with optical spectra revealing that the keto tautomer predominates both in gas-phase and ethanol solution environments. According to IUPAC nomenclature, the compound is designated as 9(10H)-acridinone, with the molecular formula C₁₃H₉NO and a molecular weight of 195.22 g/mol.

The structural characteristics of acridone are precisely documented through various analytical parameters. The compound exhibits a melting point of 250°C (482°F; 523K) and manifests as a yellow powder under standard conditions. Alternative nomenclature systems identify the compound through several synonyms including 9-acridanone, acridanone, acridine 9,10-dihydro-9-oxo-, and acridin-9-one. The IUPAC Standard InChIKey is designated as FZEYVTFCMJSGMP-UHFFFAOYSA-N, with the CAS Registry Number established as 578-95-0.

The molecular architecture demonstrates exceptional planarity, with crystallographic analyses revealing that no atoms deviate by more than 0.02 Å from the molecular plane defined by non-hydrogen ring atoms and oxygen atoms. All torsion angles lie within +1.5 to -1.5 degrees of 0 to 180 degrees, confirming the rigid planar geometry that contributes to the compound's unique photophysical properties. This structural rigidity enables acridone to function effectively as a DNA intercalator and provides the foundation for its diverse biological activities.

Historical Discovery and Early Synthetic Efforts

The historical development of acridone research traces back to the early 20th century, with Karl Drechsler representing one of the pioneering researchers to establish definitive proof of the compound's existence. Working as a student under G. Goldschmiedt at the k.u.k. Universität Wien (Vienna, Austria) in 1914, Drechsler's contributions laid the groundwork for subsequent investigations into acridone chemistry and applications.

Early synthetic methodologies focused on accessible preparation routes, with the heating of fenamic acid emerging as a foundational synthetic approach. This thermal transformation established a precedent for subsequent synthetic developments and demonstrated the feasibility of acridone production from readily available precursors. The synthetic accessibility of acridone through this method contributed significantly to its adoption as a research target and pharmaceutical intermediate.

Contemporary synthetic strategies have evolved considerably beyond these early efforts, incorporating sophisticated methodologies such as Friedel-Crafts reactions under strongly acidic conditions and Claisen rearrangement-based approaches. Modern synthetic routes employ 3-chloro-3-methylbut-1-yne to synthesize tetracyclic acridone derivatives from tricyclic dihydroxy acridones, while cobalt-catalyzed amidation protocols provide efficient access to acridone-based natural products. These advances have substantially expanded the synthetic toolkit available for acridone derivative preparation and enabled the exploration of structure-activity relationships across diverse molecular frameworks.

Natural Occurrence in Rutaceae Family and Ecological Significance

Acridone alkaloids demonstrate remarkable abundance within the Rutaceae family, particularly manifesting in citrus plants where they serve as characteristic chemical markers. The natural occurrence of these compounds extends across numerous genera including Citrus, Zanthoxylum, and Swinglea, where they fulfill diverse ecological functions ranging from plant defense mechanisms to allelopathic interactions.

The ecological significance of acridone alkaloids encompasses multiple biological roles, including their function as insect antifeedant compounds and antimicrobial agents. Research has documented substantial activities against fungal pathogens such as Cladosporium cucumerinum and bacterial species including Bacillus subtilis, suggesting their role in plant protection strategies. Additionally, larvicidal activity against Anopheles gambiae has been reported, with acridone alkaloids from the Rutaceae family producing 80-100% mortality in larval populations.

Recent phytochemical investigations have revealed the presence of diverse acridone alkaloids across multiple Citrus species. Analysis of Citrus grandis has yielded eight distinct acridone-type alkaloids, including 5-hydroxynoracronycine, glycocitrin-I, citracridone I, natsucitrine-II, citpressines I and II, baiyumine-A, and grandisinine. Similarly, Zanthoxylum simullans has provided five acridone alkaloids: normelicopidine, normelicopine, melicopine, melicopidine, and melicopicine, all isolated from this plant for the first time.

Computational Modeling of Acridone Derivatives

Computational studies using density functional theory at the B3LYP/6-311+G(2d,p) level have been extensively applied to acridone derivatives to understand their electronic properties. These calculations reveal that acridone exhibits a pronounced electron acceptor behavior, particularly in the excited state, where it shows higher ionization potential and electron affinity compared to the ground state. The highest occupied molecular orbital–lowest unoccupied molecular orbital (HOMO–LUMO) energy gap of acridone is notably large, indicating a strong one-way electron transfer capability. This characteristic makes acridone derivatives favorable for intramolecular charge transfer processes when combined with electron-donating groups [1] [4].

Computational models also demonstrate that substituents on the acridone framework significantly influence the electronic distribution and frontier orbital energies. For example, electron-donating groups attached to the nitrogen atom or phenyl rings can facilitate intramolecular charge transfer by modulating the molecular orbitals, thereby tuning the photophysical properties such as fluorescence emission wavelengths and quantum yields [1].

Substituent Effects on Planarity and Aromaticity

Substituent groups attached to acridone impact its molecular planarity and aromaticity, which in turn affect its electronic and optical properties. Crystal structures of acridone derivatives substituted with electron-donating groups such as methoxyphenyl rings show dihedral angles between 63° and 82° around the nitrogen atom, indicating deviations from perfect planarity. The presence of bulky or electron-rich substituents tends to increase these dihedral angles, reducing conjugation between the acridone core and the substituents [1].

The variation in bond lengths within substituent moieties, such as the nitrogen-carbon bonds in triphenylamine-functionalized acridone derivatives, reflects electron delocalization effects. For instance, the shortest N–C bond length (1.41 angstroms) occurs at the phenyl ring directly connected to acridone, evidencing electron delocalization from the donor substituent toward the acridone acceptor unit. This delocalization enhances intramolecular charge transfer and affects the aromatic character of the acridone ring system [1].

The planarity and aromaticity of acridone are thus finely tuned by the nature and position of substituents, which influence the electronic communication between donor and acceptor parts of the molecule. These structural modifications are crucial for designing acridone-based materials with desired photophysical and electronic functionalities.

Table 1. Selected Crystallographic and Electronic Parameters of Acridone Derivatives

| Parameter | Value Range / Observation | Notes |

|---|---|---|

| π–π stacking distance | 3.42 – 3.61 Å | Between acridone moieties in crystal packing |

| C–H⋯O hydrogen bond length | 2.30 – 2.58 Å | Hydrogen bonding involving carbonyl oxygen |

| C–H⋯O hydrogen bond angle | 140° – 169° | Supports directional molecular packing |

| Dihedral angle around N atom | 63° – 82° | Influenced by substituent bulkiness and electronics |

| N–C bond length (triphenylamine) | 1.41 – 1.43 Å | Shortest bond at phenyl ring connected to acridone |

| HOMO–LUMO energy gap (acridone) | Maximum among acridine derivatives | Indicates strong electron acceptor behavior |

This comprehensive analysis of acridone's structural and electronic characteristics provides a foundation for further design and application of acridone-based compounds in materials science and photophysics.

Traditional Condensation and Cyclization Approaches

Traditional condensation and cyclization approaches represent the foundational methods for acridone synthesis, with several well-established protocols providing reliable access to these important heterocyclic compounds.

The condensation-cyclization of anthranilic acid derivatives with phloroglucinol represents one of the most efficient traditional approaches for acridone synthesis [1] [2] [3]. This method involves the reaction of anthranilic acid derivatives with phloroglucinol in the presence of para-toluenesulfonic acid as a catalyst in 1-hexanol at 160°C for 18 hours. The reaction proceeds through initial condensation followed by intramolecular cyclization to afford 1,3-dihydroxyacridone derivatives in excellent yields (85-95%) [1] [2] [3]. The products can be obtained in pure form through simple filtration without requiring chromatographic purification, making this approach particularly attractive for large-scale synthesis.

| Traditional Method | Starting Materials | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Anthranilic Acid-Phloroglucinol Condensation | Anthranilic acid derivatives, Phloroglucinol | p-TsOH (0.05 equiv) | 1-hexanol, 160°C, 18h | 85-95 | [1] [2] [3] |

| Bernthsen Acridine Synthesis | Diphenylamine, Carboxylic acids | ZnCl₂ | Elevated temperature | 60-80 | [4] [5] |

| Ullmann Condensation | Aromatic amines, o-Halobenzoic acids | K₂CO₃, Cu powder | Elevated temperature | 70-85 | [6] [7] [8] |

| Lehmstedt-Tanasescu Reaction | 2-Nitrobenzaldehyde, Arenes | H₂SO₄, NaNO₂ | Acidic conditions | 50-70 | [9] |

The Bernthsen acridine synthesis provides a versatile approach through the condensation of diphenylamine with carboxylic acids in the presence of zinc chloride [4] [5]. When formic acid is employed as the carboxylic acid component, the reaction yields the parent acridine, while higher carboxylic acids generate derivatives substituted at the meso carbon atom. This method typically provides yields in the range of 60-80% and has been widely employed due to its operational simplicity and broad substrate scope.

Ullmann condensation represents another classical approach, involving the reaction of aromatic amines with ortho-halobenzoic acids in the presence of potassium carbonate and copper powder under elevated temperature conditions [6] [7] [8]. This method typically affords acridone derivatives in yields ranging from 70-85% and is particularly valuable for accessing substituted derivatives through appropriate choice of starting materials.

The Lehmstedt-Tanasescu reaction provides access to acridone derivatives through the reaction of 2-nitrobenzaldehyde with arenes under acidic conditions [9]. The reaction mechanism involves initial protonation of the nitrobenzaldehyde, followed by electrophilic attack on the arene, cyclization, and treatment with nitrous acid to form the N-nitroso acridone intermediate, which is subsequently reduced to the final acridone product.

Regioselective Annulation Strategies for Functionalized Acridones

Regioselective annulation strategies have emerged as powerful tools for constructing functionalized acridones with precise control over substitution patterns and stereochemistry.

Titanium isopropoxide-mediated regioselective cyclization represents a highly effective approach for tetracyclic acridone synthesis [1] [2] [3]. This method employs dihydroxyacridone derivatives as substrates, which undergo regioselective annulation with prenal in the presence of titanium isopropoxide in dry toluene at -78°C. The reaction proceeds through hydrogen bonding-directed regioselectivity, where intramolecular hydrogen bonding between the carbonyl group and the C5-OH group directs the cyclization to occur selectively at the C1 position rather than forming pentacyclic structures. This approach provides tetracyclic acridone derivatives in yields ranging from 70-85% and has been successfully applied to the synthesis of natural products including acronycine and noracronycine.

| Regioselective Annulation Method | Substrate Type | Regioselectivity Factor | Functional Group Tolerance | Yield (%) | Reference |

|---|---|---|---|---|---|

| Titanium Isopropoxide-Mediated | Dihydroxyacridone derivatives | Hydrogen bonding-directed | Hydroxyl, methoxy, halides | 70-85 | [1] [2] [3] |

| Rhodium-Catalyzed Cascade | Aromatic aldehydes + azides | Least hindered site | Chloro, iodo, fluoro, ester, methoxy | 57-77 | [10] |

| Copper-Mediated Cascade | o-Alkyl nitroarenes | Site-selective C-H activation | Nitro, alkyl, aryl, heterocycles | 65-90 | [11] |

| Palladium-Catalyzed C1 Insertion | Arynes + isatins | Ligand-controlled | Halides, carbonyls, aromatics | 60-80 | [12] |

Rhodium-catalyzed cascade annulation provides efficient access to acridines through formal [3+3] annulations of aromatic aldehydes with aromatic azides [10]. The transformation proceeds through a cascade process involving rhodium(III)-catalyzed C-H amination followed by intramolecular electrophilic aromatic substitution and aromatization. The method demonstrates excellent functional group compatibility, tolerating chloro, iodo, fluoro, ester, and methoxy substituents. Meta-substituted aromatic aldehydes provide complete regioselectivity, with cyclization occurring exclusively at the less hindered site.

Copper-mediated cascade annulation represents a modular approach utilizing o-alkyl nitroarenes as substrates [11]. The method combines photo-excitation of the nitroarene with copper-mediated cascade reactions including Chan-Lam amination, Friedel-Crafts acylation, and aromatization. This approach enables site-selective C-H activation and provides access to structurally diverse acridine derivatives including unsymmetric and multi-substituted compounds.

Base-mediated aza-[2+1] annulation provides a distinct synthetic strategy through the reaction of cyclic N-sulfonyl aldimines with α-carbonyl sulfonium salts [13]. The process involves regioselective aziridine ring formation followed by ring-opening to afford β-amino ketone derivatives. This method demonstrates broad substrate scope and excellent yields (70-95%) under mild reaction conditions.

Green Chemistry Approaches: Solvent-Free and Catalytic Systems

Green chemistry approaches for acridone synthesis have gained significant attention due to their environmental benefits and operational advantages.

Solvent-free synthesis using copper-doped zinc oxide nanocrystalline powder represents a highly efficient green approach [14]. This method employs Cu-doped ZnO nanoparticles (10 mol%) as a heterogeneous catalyst for the three-component condensation of aromatic aldehydes, dimedone, and aromatic amines at 90°C. The reaction proceeds in the absence of organic solvents, providing 1,8-dioxodecahydroacridine derivatives in excellent yields (85-95%) within 1.5-2 hours. The catalyst can be recovered by simple filtration and reused multiple times without significant loss of activity.

| Green Chemistry Method | Catalyst System | Reaction Medium | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cu-Doped ZnO Catalysis | Cu-ZnO nanoparticles (10 mol%) | Solvent-free | 90°C | 1.5-2h | 85-95 | [14] |

| Montmorillonite K10 Catalysis | Natural clay catalyst | Solvent-free | 80-100°C | 2-4h | 70-85 | [15] |

| Magnetic Nanoparticle Catalysis | CuFe₂O₄ nanoparticles | Solvent-free | 80-120°C | 1-3h | 80-90 | [16] [17] |

| Microwave-Assisted Synthesis | Various catalysts | Minimal solvent | 80-150°C | 10-30min | 75-90 | [18] [4] [19] [20] |

Montmorillonite K10 catalysis provides an environmentally benign approach using natural clay as a catalyst [15]. The one-pot green synthesis employs montmorillonite K10 under solvent-free conditions, affording 3,4-dihydro-1(2H) acridone derivatives in good yields (70-85%) within 2-4 hours. The use of natural clay reduces environmental impact and provides an economical alternative to synthetic catalysts.

Magnetic nanoparticle catalysis utilizing CuFe₂O₄ nanoparticles offers significant advantages in terms of catalyst recovery and reusability [16] [17]. The magnetic properties of the catalyst enable easy separation using an external magnet, and the catalyst maintains its activity over multiple cycles. This approach provides pyrazine-fused acridones in yields ranging from 80-90% under solvent-free conditions.

Microwave-assisted synthesis represents a time- and energy-efficient approach for acridone synthesis [18] [4] [19] [20]. The method significantly reduces reaction times from hours to minutes while maintaining good yields (75-90%). The rapid heating provided by microwave irradiation enables efficient molecular motion and improved reaction kinetics, resulting in cleaner reaction profiles and reduced side product formation.

Sonochemistry with ion induction provides another green approach for acridine-functionalized compound synthesis [21] [22]. The combination of ultrasonic irradiation with aqueous reaction medium enables rapid preparation under mild conditions. The method demonstrates excellent compatibility with various functional groups and provides products in good yields (70-85%) within 30-60 minutes.

Modular Synthesis of Polycyclic Acridone Alkaloids

Modular synthesis approaches have revolutionized the preparation of polycyclic acridone alkaloids, enabling efficient construction of complex natural products through convergent synthetic strategies.

Three-step modular strategy for acronycine alkaloids represents a highly efficient approach for natural product synthesis [1] [2] [3] [23]. The strategy involves initial condensation of anthranilic acid derivatives with phloroglucinol to afford tricyclic dihydroxyacridone intermediates, followed by titanium isopropoxide-mediated regioselective annulation with prenal to construct the tetracyclic framework. Final functional group manipulation through selective methylation or demethylation provides access to the target alkaloids. This approach has been successfully applied to the synthesis of acronycine (75-80% overall yield), noracronycine (70-75% overall yield), atalaphyllidine (65-70% overall yield), and 5-hydroxynoracronycine (60-65% overall yield).

| Alkaloid Target | Synthetic Strategy | Key Transformations | Overall Yield (%) | Reference |

|---|---|---|---|---|

| Acronycine | Three-step modular | Condensation → Annulation → Methylation | 75-80 | [1] [2] [3] [23] |

| Noracronycine | Three-step modular | Condensation → Annulation → Demethylation | 70-75 | [1] [2] [3] [23] |

| Atalaphyllidine | Modified anthranilic acid | Condensation → Annulation → Deprotection | 65-70 | [1] [2] [3] [23] |

| 5-Hydroxynoracronycine | Modified anthranilic acid | Condensation → Annulation → Selective methylation | 60-65 | [1] [2] [3] [23] |

Multicomponent domino reactions provide rapid access to polycyclic acridine frameworks through regioselective cascade processes [24]. The approach utilizes aromatic aldehydes, indazol-5-amine, and 2-hydroxy-1,4-naphthoquinone under microwave irradiation in acetic acid. The reaction proceeds through a series of bond-forming and bond-breaking events to construct pyrazole-fused benzo[h]acridine derivatives with 1,2-diketone units. These products can be further elaborated through subsequent reactions with aldehydes and ammonium acetate to provide polycyclic oxazole-fused pyrazolo[3,4-j]acridines.

Oxa and thia analogue synthesis extends the modular approach to heteroatom-containing acridone derivatives [1] [2] [3]. The strategy employs 2-hydroxybenzoic acid and 2-mercaptobenzoic acid as starting materials, which undergo condensation with phloroglucinol to generate dihydroxy xanthone and thioxanthone intermediates. These intermediates are then subjected to regioselective annulation under the same conditions developed for acridone synthesis, providing oxa and thia tetracyclic derivatives in yields of 73% and 70%, respectively.

Polycyclic acridine synthesis through thermal cyclization provides access to extended π-systems through Graebe-Ullmann thermolysis [25]. The method involves thermal decomposition of 9-(triazol-1-yl)acridines in boiling diphenyl ether to afford 7H-pyrido[4,3,2-kl]acridines and 8H-quino[4,3,2-kl]acridines. Differential scanning calorimetry enables optimization of cyclization conditions, and the method tolerates various substitution patterns while maintaining good yields.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

643-62-9

Wikipedia

General Manufacturing Information

Dates

Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe

Mikhail Panfilov, Darya Chernova, Irina Khalfina, Alexander Moskalensky, Aleksey Vorob'evPMID: 34299615 DOI: 10.3390/molecules26144340

Abstract

Nitric oxide (NO) is an important signaling molecule involved in a wide range of physiological and pathological processes. Fluorescent imaging is a useful tool for monitoring NO concentration, which could be essential in various biological and biochemical studies. Here, we report the design of a novel small-molecule fluorescent probe based on 9(10)acridone moiety for nitric oxide sensing. 7,8-Diamino-4-carboxy-10-methyl-9(10

)acridone reacts with NO in aqueous media in the presence of O

, yielding a corresponding triazole derivative with fivefold increased fluorescence intensity. The probe was shown to be capable of nitric oxide sensing in living Jurkat cells.

Syntheses and evaluation of acridone-naphthalimide derivatives for regulating oncogene PDGFR-β expression

Meiling Zhang, Zuzhuang Wei, Xue Gong, Xiaoya Li, Shuangshuang Kang, Jing Wang, Bobo Liu, Zhi-Shu Huang, Ding LiPMID: 33561716 DOI: 10.1016/j.bmc.2021.116042

Abstract

Upregulation of platelet-derived growth factor receptor β (PDGFR-β) has been found to be associated with development of various types of cancers, which has become an attractive target for anti-tumor treatment. Previously, we have synthesized and studied an acridone derivative B19, which can selectively bind to and stabilize oncogene c-myc promoter i-motif, resulting in down-regulation of c-myc transcription and translation, however its effect on tumor cells apoptosis requires improvement. In the present study, we synthesized a variety of B19 derivatives containing a known anti-cancer fluorescent chromophore naphthalimide for the purpose of enhancing anti-cancer activity. After screening, we found that acridone-naphthalimide derivative WZZ02 could selectively stabilize PDGFR-β promoter G-quadruplex and destabilize its corresponding i-motif structure, without significant interaction to other oncogenes promoter G-quadruplex and i-motif. WZZ02 down-regulated PDGFR-β gene transcription and translation in a dose-dependent manner, possibly due to above interactions. WZZ02 could significantly inhibit cancer cell proliferation, and induce cell apoptosis and cycle arrest. WZZ02 exhibited tumor growth inhibition activity in MCF-7 xenograft tumor model, which could be due to its binding interactions with PDGFR-β promoter G-quadruplex and i-motif. Our results suggested that WZZ02 as a dual G-quadruplex/i-motif binder could be effective on both oncogene replication and transcription, which could become a promising lead compound for further development with improved potency and selectivity. The wide properties for the derivatives of 1,8-naphthalimide could facilitate further in-depth mechanistic studies of WZZ02 through various fluorescent physical and chemical methods, which could help to further understand the function of PDGFR-β gene promoter G-quadruplex and i-motif.A New Coumarin-Acridone Compound as a Fluorescence Probe for Fe

Jiayong Huang, Zhenshuo Yan, Peiling Qiu, Yufeng Mo, Qizhen Cao, Qiuhong Li, Lini Huo, Lichun ZhaoPMID: 33917054 DOI: 10.3390/molecules26082115

Abstract

A new coumarin-acridone fluorescent probe S was designed and synthesized, and the structure was confirmed withH/

C NMR spectrometry, single-crystal X-ray diffraction, and high-resolution mass spectrometry. This probe has high sensitivity and selectivity for Fe

over other testing metal ions at 420 or 436 nm in acetonitrile-MOPS (3-Morpholinopropanesulfonic Acid) buffer solution (20.0 μM, pH = 6.9, 8:2 (

/

)). Under physiological conditions, the probe displayed satisfying time stability with a detection limit of 1.77 µM. In addition, probe S was successfully used to detect intracellular iron changes through a fluorescence-off mode, and the imaging results of cells and zebrafish confirmed their low cytotoxicity and satisfactory cell membrane permeability, as well as their potential biological applications.

Cytotoxic activity of dimeric acridone alkaloids derived from Citrus plants towards human leukaemia HL-60 cells

Tomiyasu Murata, Susumu Kohno, Kazuma Ogawa, Chihiro Ito, Masataka Itoigawa, Masafumi Ito, Kiyomi Hikita, Norio KanedaPMID: 32715490 DOI: 10.1111/jphp.13327

Abstract

Acridone alkaloids from Citrus and their derivatives show various kinds of biological activity. However, the anticancer activities of dimeric acridone alkaloids with unique structures and the molecular mechanism of these effects are poorly understood.We investigated the cytotoxicity effects of dimeric acridone alkaloids isolated from Marsh grapefruit on human myeloid leukaemia HL-60 cells.

Of the six dimeric acridone alkaloids tested, citbismine-E, the most potent, dose- and time-dependently decreased HL-60 cell viability by inducing apoptosis. The treatment of HL-60 cells with citbismine-E yielded a significant increase in levels of intracellular reactive oxygen species (ROS). Citbismine-E lowered the mitochondrial membrane potential and increased the activities of caspase-9 and -3. In addition, citbismine-E-induced apoptosis, decrease in mitochondrial membrane potential and caspase activation were significantly alleviated by pretreatment of the cells with antioxidant N-acetylcysteine (NAC). Citbismine-E induced intrinsic caspase-dependent apoptosis through ROS-mediated c-Jun N-terminal kinase activation. Citbismine-E-induced production of oxidative stress biomarkers, malondialdehyde and 8-hydroxy-2'-deoxyguanosine was also attenuated by pretreatment with NAC.

Citbismine-E is a powerful cytotoxic agent against HL-60 cells that acts by inducing mitochondrial dysfunction-mediated apoptosis through ROS-dependent JNK activation. Citbismine-E also induced oxidative stress damage via ROS-mediated lipid peroxidation and DNA damage in HL-60 cells.

Design, synthesis and biological evaluation of acridone glycosides as selective BChE inhibitors

Weiwei Ma, Jingjing Bi, Chuanfang Zhao, Yangguang Gao, Guisheng ZhangPMID: 32169593 DOI: 10.1016/j.carres.2020.107977

Abstract

Based on structure analyses of butyrylcholinesterase (BChE), a series of 21 acridone glycosides were designed, synthesized and evaluated in vitro for their BChE and acetylcholinesterase (AChE) inhibitory activities. d-ribose derivative 6f exhibited the greatest inhibitory activity on BChE (IC= 6.95 μM), and was the most selective inhibitor of BChE with the IC

ratio of AChE/BChE was 20.59. d-glucose and d-galactose derivatives 6a and 6b showed inhibitory activities against both AChE and BChE. Moreover, compounds 6a, 6b, 6f and 5t were found nontoxic on SHSY5Y neuroblastoma and HepG2 cell and exhibited remarkable neuroprotective activity. Besides, compound 6f showed mixed-type inhibition against BChE (K

= 1.76 μM), which renders 6f a potential agent for the treatment of Alzheimer's disease. These novel acridone hybrids might be used as efficient probes to reveal the relationship between ligands and BChE and pave the way for developing selective BChE inhibitors to further study the pathogenesis of alzheimer's disease.

Probing the Hydrogen Bond Involving Acridone Trapped in a Hydrophobic Biological Nanocavity: Integrated Spectroscopic and Docking Analyses

Brotati Chakraborty, Chaitrali Sengupta, Uttam Pal, Samita BasuPMID: 31951141 DOI: 10.1021/acs.langmuir.9b03506

Abstract

Spectroscopic analyses reveal that acridone (AD) penetrates through the structure and enters the hydrophobic cavity of the protein β-lactoglobulin (βLG). Although the protein contains two tryptophan (Trp) residues, AD interacts with only one (Trp-19), which is authenticated by the appearance of a single isoemissive point in TRANES. Alteration in the secondary structure of the protein while AD pierces through βLG is evident from the circular dichroism spectroscopic study. The ground-state interaction between AD and βLG is proven from the UV-vis spectroscopic study and the static nature of quenching of intrinsic fluorescence of the protein by the ligand. The steady-state fluorescence study in varied temperatures indicates the involvement of hydrogen bonding in the ligand-protein interaction. Further, the time-resolved fluorescence anisotropy study gives a hint of the presence of a hydrogen bond in AD-βLG interaction, which possibly involves the rotamers of Trp-19. In fact, the idea of involvement of rotamers of Trp-19 is obtained from the increase in fluorescence lifetime of βLG in the presence of AD. The docking study agrees to the involvement of hydrogen bonding in AD-βLG interaction. The direct evidence of hydrogen bonding between Trp and AD is obtained from the laser flash photolysis studies where the signature of formation of ADHand Trp

through hydrogen abstraction between Trp and AD, loosely bound through hydrogen bonding, gets prominence. Thus, binding of AD to βLG involves hydrogen bonding in a hydrophobic pocket of the protein.

Design, synthesis and biological evaluation of acridone analogues as novel STING receptor agonists

Shi Hou, Xiu-Juan Lan, Wei Li, Xin-Lin Yan, Jia-Jia Chang, Xiao-Hong Yang, Wei Sun, Jun-Hai Xiao, Song LiPMID: 31927317 DOI: 10.1016/j.bioorg.2019.103556

Abstract

STING (Stimulator of Interferon Genes) has become a focal point in immunology research and a target in drug discovery. The discovery of a potent human-STING agonist is expected to revolutionize current anti-virus or cancer immunotherapy. Inspired by the structure and function of murine STING-specific agonists (DMXAA and CMA), we rationally designed and synthesized four series of novel compounds for the enhancement of human sensitivity. In the cell-based assay, we identified six compounds from all the synthetic small molecules: 2g, 9g, and 12b are STING agonists that are efficacious across species, and all have the skeleton of acridone; 1b, 1c, and 12c just function in the murine STING pathway. Notably, 12b exhibits the best activity among the six agonists, and its inductions of both human and murine STING-dependent signalling are similar to that of 2'3'-cGAMP, which is a well-known STING inducer. While a protein assay indicated that 2 g, 9 g, and 12b could activate the pathway by directly binding human STING, 12b also displayed the strongest binding affinity. Additionally, our studies show that 12b can induce faster, more powerful, and more durable responses of assorted cytokines in a native system than 2'3'-cGAMP. Consequently, our team is the first to successfully modify murine STING agonists to obtain human sensitivity, and these results suggest that 12b is a potent direct-human-STING agonist. Additionally, the acridone analogues demonstrate tremendous potential in the treatment of tumours or viral infections.Synthesis of novel cytotoxic tetracyclic acridone derivatives and study of their molecular docking, ADMET, QSAR, bioactivity and protein binding properties

Rajkumar Veligeti, Rajesh Bagepalli Madhu, Jayashree Anireddy, Visweswara Rao Pasupuleti, Vijaya Kumar Reddy Avula, Krishna S Ethiraj, Srinivas Uppalanchi, Sivaprasad Kasturi, Yogeeswari Perumal, Hasitha Shilpa Anantaraju, Naveen Polkam, Mallilkarjuna Reddy Guda, Swetha Vallela, Grigory Vasilievich ZyryanovPMID: 33244007 DOI: 10.1038/s41598-020-77590-1

Abstract

Acridone based synthetic and natural products with inherent anticancer activity advancing the research and generating a large number of structurally diversified compounds. In this sequence we have designed, synthesized a series of tetracyclic acridones with amide framework viz., 3-(alkyloyl/ aryloyl/ heteroaryloyl/ heteroaryl)-2,3-dihydropyrazino[3,2,1-de]acridin-7(1H)-ones and screened for their in vitro anti-cancer activity. The in vitro study revealed that compounds with cyclopropyl-acetyl, benzoyl, p-hydroxybenzoyl, p-(trifluoromethyl)benzoyl, p-fluorobenzoyl, m-fluorobenzoyl, picolinoyl, 6-methylpicolinoyl and 3-nicotinoyl groups are active against HT29, MDAMB231 and HEK293T cancer cell lines. The molecular docking studies performed for them against 4N5Y, HT29 and 2VWD revealed the potential ligand-protein binding interactions among the neutral aminoacid of the enzymes and carbonyl groups of the title compounds with a binding energy ranging from - 8.1394 to - 6.9915 kcal/mol. In addition, the BSA protein binding assay performed for them has confirmed their interaction with target proteins through strong binding to BSA macromolecule. The additional studies like ADMET, QSAR, bioactivity scores, drug properties and toxicity risks ascertained them as newer drug candidates. This study had added a new collection of piperazino fused acridone derivatives to the existing array of other nitrogen heterocyclic fused acridone derivatives as anticancer agents.Synthesis, biological evaluation and virtual screening of some acridone derivatives as potential anticancer agents

Abiodun S Oyedele, Deanna N Bogan, Cosmas O OkoroPMID: 32201193 DOI: 10.1016/j.bmc.2020.115426

Abstract

Eleven novel acridone derivatives were synthesized and evaluated for their anticancer activity against 60 human cancer cell lines. Five compounds 8b, 8d, 8g, 8h, and 8k displayed very good in vitro antiproliferative activities well over 95% of the panels. The most active compound is 8k (5, 7-dibromo-3-phenyl-3,4-dihydroacridin-1 (2H)-one). In addition, 8k was the most sensitive agent in all 9 panels starting with prostate (0.075 µm), leukemia (0.116 µm), non-small cell lung cancer (0.164 µm), colon cancer (0.193 µm), CNS cancer (0.264 µm), melanoma (0.317 µm), renal cancer (0.403 µm), ovarian cancer (0.410 µm), and breast cancer (0.608 µm). Virtual screening studies also revealed that nine of the eleven compounds formed good binding interaction with the active site ATPase domain of human topoisomerase IIα (PDB: 1zxm). All nine derivatives exhibited binding affinities that ranged in values from -8.5 to -7.9 kcal/mol, indicating that they could be catalytic inhibitors of the nuclear enzyme, topoisomerase.Upregulation of BCL-2 by acridone derivative through gene promoter i-motif for alleviating liver damage of NAFLD/NASH

Xiaoya Li, Jing Wang, Xue Gong, Meiling Zhang, Shuangshuang Kang, Bing Shu, Zuzhuang Wei, Zhi-Shu Huang, Ding LiPMID: 32710621 DOI: 10.1093/nar/gkaa615